2-[(4-Trifluoromethylbenzyl)amino]ethanol
Overview
Description
2-[(4-Trifluoromethylbenzyl)amino]ethanol is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to an ethanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-Trifluoromethylbenzyl)amino]ethanol typically involves the reaction of 4-trifluoromethylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(4-Trifluoromethylbenzyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-trifluoromethylbenzaldehyde or 4-trifluoromethylbenzoic acid, while reduction may produce 4-trifluoromethylbenzylamine or 2-[(4-trifluoromethylphenyl)amino]ethanol.
Scientific Research Applications
2-[(4-Trifluoromethylbenzyl)amino]ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-[(4-Trifluoromethylbenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects.
The compound may also act as a ligand for certain receptors or ion channels, influencing cellular signaling pathways and physiological processes. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
2-[(4-Trifluoromethylbenzyl)amino]ethanol can be compared with other similar compounds, such as:
4-Trifluoromethylbenzylamine: This compound lacks the ethanol group and has different chemical properties and reactivity.
2-[(4-Trifluoromethylphenyl)amino]ethanol: This compound has a phenyl group instead of a benzyl group, resulting in different steric and electronic effects.
4-Trifluoromethylbenzyl alcohol: This compound has a hydroxyl group instead of an amino group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOXKRMLQRRSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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